2-(2-((2-chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(2-chlorophenoxy)methyl]benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-11-5-1-4-8-14(11)22-10-16-19-12-6-2-3-7-13(12)20(16)9-15(18)21/h1-8H,9-10H2,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFXZNZNYQWNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)N)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2-chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with a chlorinated phenol derivative.
Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the chlorinated phenyl group, potentially converting the chlorine atom to a hydrogen atom.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxy group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which may exhibit different biological activities and properties.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit potent antimicrobial properties. For instance, studies have shown that similar compounds possess significant activity against various Gram-positive and Gram-negative bacteria as well as fungal strains. The antimicrobial efficacy is often assessed using Minimum Inhibitory Concentration (MIC) values.
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| 2-(2-((2-chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetamide | TBD | Various bacterial strains |
| Benzimidazole derivatives | 1.27 - 5.85 | Gram-positive, Gram-negative |
Anticancer Activity
Benzimidazole derivatives have also been evaluated for their anticancer properties. The compound's structure allows it to inhibit cancer cell proliferation effectively. For example, studies have reported IC50 values demonstrating its potency against human colorectal carcinoma cell lines.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | HCT116 |
| Other benzimidazole derivatives | 4.53 - 9.99 | Various cancer cell lines |
Antitubercular Activity
The compound has also been investigated for its antitubercular activity against Mycobacterium tuberculosis. Studies demonstrated that certain derivatives exhibited significant in vitro and in vivo efficacy against this pathogen.
Synthesis and Evaluation of Derivatives
A study focused on synthesizing a series of benzimidazole derivatives, including this compound, and evaluating their antimicrobial and anticancer activities. The results indicated that specific modifications in the chemical structure led to enhanced biological activity, which was quantified through various assays.
Mechanism of Action
The mechanism of action of 2-(2-((2-chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It can inhibit the activity of certain enzymes, leading to the disruption of cellular functions and ultimately causing cell death in pathogenic organisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler derivative with a wide range of biological activities.
Phenoxyacetic Acid: Known for its herbicidal properties.
Chlorophenol: Used as a disinfectant and pesticide.
Uniqueness
2-(2-((2-chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetamide is unique due to its combined structural features, which confer a distinct set of biological activities and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications.
Biological Activity
2-(2-((2-chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetamide is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a unique structure that combines a benzimidazole core with a chlorophenoxy group, which contributes to its potential therapeutic applications. Research indicates that compounds of this nature can exhibit significant interactions with various biological targets, making them candidates for drug development, particularly in oncology and infectious disease treatments.
Chemical Structure and Properties
The compound's IUPAC name is 2-[2-[(2-chlorophenoxy)methyl]benzimidazol-1-yl]acetamide. It has a molecular weight of 315.75 g/mol and the following structural formula:
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been shown to inhibit certain cellular pathways, leading to apoptosis in cancer cells. Key mechanisms include:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes, which is critical for cancer cell proliferation.
- Enzyme Inhibition : It targets enzymes involved in cellular signaling and metabolism, disrupting normal cellular functions.
Biological Activity Overview
Research indicates that this compound exhibits several important biological activities:
Anticancer Activity
Studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. For instance:
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency compared to established anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against pathogenic bacteria and fungi. Preliminary studies suggest it may inhibit the growth of certain strains, although specific IC50 values are yet to be published.
Enzyme Inhibition
Research indicates that the compound can inhibit enzymes such as alkaline phosphatase, which plays a role in various physiological processes including bone mineralization and dephosphorylation reactions.
Case Studies
- Cytotoxicity Assays : In a study involving multiple cancer types, derivatives of benzimidazole were screened for their cytotoxic effects against leukemia and solid tumors. The results indicated that compounds similar to this compound exhibited promising results in inhibiting tumor growth, particularly in K-562 and MDA-MB-435 cell lines .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various molecular targets. These studies suggest strong interactions with target proteins involved in cancer progression, supporting the observed biological activities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-((2-chlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step protocols:
Imidazole ring formation : Cyclization of precursors (e.g., o-phenylenediamine derivatives) under acidic/basic conditions .
Chlorophenoxy methylation : Substitution reactions using 2-chlorophenoxymethyl halides or Mitsunobu coupling .
Acetamide linkage : Condensation with chloroacetamide derivatives or carbodiimide-mediated coupling .
- Optimization : Solvent selection (e.g., dichloromethane for high yields), base choice (e.g., diisopropylethylamine for reduced side reactions), and temperature control (e.g., room temperature for 24 hours) improve efficiency .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Analytical techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and bond connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns and UV detection .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory bioactivity data across studies involving this compound?
- Approaches :
- Standardized assays : Replicate experiments under controlled conditions (e.g., fixed concentrations, cell lines) to minimize variability .
- Structural analogs comparison : Evaluate activity trends using derivatives with systematic substitutions (e.g., halogen or methoxy groups) to identify SAR patterns .
- Mechanistic studies : Use knockdown models (e.g., siRNA) or competitive binding assays to validate target specificity .
Q. How can computational methods predict the compound's interactions with biological targets?
- Techniques :
- Molecular Docking : Software like AutoDock Vina to model binding poses with enzymes (e.g., cytochrome P450) or receptors .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., RMSD analysis) .
- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonds with the acetamide moiety) .
- Validation : Cross-reference with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What approaches are used to enhance pharmacokinetic properties through structural modifications?
- Modifications :
- Solubility : Introduce polar groups (e.g., hydroxyl or carboxylic acid) to the benzimidazole core .
- Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) .
- Permeability : Optimize logP values (<5) via alkyl chain truncation or fluorination .
- Evaluation :
- In vitro ADME : Caco-2 cell assays for permeability; microsomal stability tests .
- In silico Tools : SwissADME or pkCSM for bioavailability predictions .
Notes
- Contradictory Data : Discrepancies in bioactivity may arise from assay conditions (e.g., serum content in cell cultures) or impurity profiles. Always cross-validate with orthogonal methods .
- Advanced Characterization : For mechanistic insights, combine X-ray crystallography (if crystals are obtainable) with mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
